2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to a chloropyridine moiety via an ether linkage
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in the regulation of cholesterol metabolism. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol that cells in the body can absorb .
Mode of Action
This compound is a It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis prevents the degradation of LDLRs, allowing these receptors to recycle back to the cell surface and remove more LDL cholesterol from the bloodstream .
Biochemical Pathways
The compound affects the cholesterol metabolism pathway by inhibiting the PCSK9 protein . This inhibition increases the recycling of LDLRs to the cell surface, enhancing the uptake of LDL cholesterol from the bloodstream and reducing the overall levels of LDL cholesterol, often referred to as “bad cholesterol”. This can have downstream effects on the development of atherosclerosis and cardiovascular disease.
Result of Action
The result of the compound’s action is a significant reduction in plasma PCSK9 levels . . This can potentially reduce the risk of developing atherosclerosis and cardiovascular disease.
Action Environment
The action of the compound is influenced by the metabolic activity of the liver, as the compound is a liver-targeted prodrug . Environmental factors that affect liver function, such as diet, alcohol consumption, and the presence of liver disease, could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloropyridine with a suitable piperidine derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine-containing molecules, such as:
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile .
Uniqueness
The uniqueness of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-13-8-19-16(20-9-13)21-6-3-12(4-7-21)11-23-15-2-5-18-10-14(15)17/h2,5,8-10,12H,3-4,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZRNXREKBKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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